molecular formula C9H6LiN3O2 B2692528 lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 1706439-97-5

lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2692528
CAS No.: 1706439-97-5
M. Wt: 195.11
InChI Key: HWGLZRCKJQWGGS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with a pyrimidine and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrole-2-carboxylic acid in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrimidine or pyrrole rings, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of lithium on cellular processes, given lithium’s known impact on mood stabilization and neuroprotection.

    Medicine: The compound’s potential therapeutic effects are of interest, particularly in the treatment of psychiatric disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, including the inhibition of inositol monophosphatase and glycogen synthase kinase-3 (GSK-3). The pyrimidine and pyrrole moieties may further modulate these effects by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of lithium with both pyrimidine and pyrrole rings

Properties

IUPAC Name

lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGLZRCKJQWGGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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